molecular formula C23H24O6 B12679001 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) CAS No. 84625-55-8

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate)

Cat. No.: B12679001
CAS No.: 84625-55-8
M. Wt: 396.4 g/mol
InChI Key: HKNBZMRXMRPLMG-VOMDNODZSA-N
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Description

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is an organic compound with the molecular formula C23H24O6 and a molecular weight of 396.43306 g/mol . This compound is known for its unique structure, which includes two p-methoxycinnamate groups attached to a 1-methyl-1,2-ethanediyl backbone. It is often used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) typically involves the esterification of p-methoxycinnamic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its ester groups can undergo hydrolysis, releasing p-methoxycinnamic acid, which has known biological activities .

Comparison with Similar Compounds

1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) can be compared with similar compounds such as:

Properties

CAS No.

84625-55-8

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxypropyl (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H24O6/c1-17(29-23(25)15-9-19-6-12-21(27-3)13-7-19)16-28-22(24)14-8-18-4-10-20(26-2)11-5-18/h4-15,17H,16H2,1-3H3/b14-8+,15-9+

InChI Key

HKNBZMRXMRPLMG-VOMDNODZSA-N

Isomeric SMILES

CC(COC(=O)/C=C/C1=CC=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(COC(=O)C=CC1=CC=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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